N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(phenylthio)propanamide
Description
The compound N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(phenylthio)propanamide features a quinazolinone core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a propanamide chain at position 4. The propanamide moiety includes a phenylthio group, distinguishing it from related compounds.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-16-26-22-12-9-18(27-23(29)13-14-31-20-5-3-2-4-6-20)15-21(22)24(30)28(16)19-10-7-17(25)8-11-19/h2-12,15H,13-14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYQPHIYHNUCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CCSC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(phenylthio)propanamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure that includes a quinazoline core substituted with a 4-fluorophenyl group and a phenylthio moiety. Its molecular formula is , with a molecular weight of 373.48 g/mol. The presence of various functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent antibacterial and antifungal activities against various pathogens. A review highlighted that synthesized quinazoline derivatives demonstrated mild to high antibacterial effects, particularly against gram-negative bacteria and fungi .
COX-2 Inhibition
The compound's potential as a COX-2 inhibitor is noteworthy. COX-2 is an enzyme involved in the inflammatory process, making it a target for anti-inflammatory drugs. Studies have shown that related quinazoline derivatives possess significant COX-2 inhibitory activity, with some achieving up to 47.1% inhibition at specific concentrations . The structure-activity relationship (SAR) indicates that substituents on the phenyl rings are crucial for enhancing COX-2 selectivity and potency.
Cytotoxicity
Cytotoxic assays have been conducted to evaluate the effects of this compound on cancer cell lines. Quinazoline derivatives are known for their cytotoxic properties against various cancer types. For example, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines, suggesting potential applications in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that contribute to cell proliferation and survival.
- Ion Channel Interaction : The compound could affect ion channels, influencing cellular excitability and neurotransmission.
Case Studies
Several case studies have focused on the synthesis and evaluation of quinazoline derivatives:
- Antimicrobial Evaluation : A study synthesized novel quinazoline derivatives and tested their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that specific substitutions significantly enhanced antimicrobial potency .
- Cytotoxicity Testing : Another study evaluated the cytotoxic effects of related compounds on human breast cancer cell lines (MCF-7). The findings suggested that certain structural modifications led to increased cytotoxicity, highlighting the importance of SAR in drug design .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 4-fluorophenyl derivatives with quinazoline precursors. The structural features of this compound, including the quinazoline core and phenylthio group, are significant for its biological activity. The incorporation of a fluorine atom enhances lipophilicity and may improve the compound's interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activities of quinazoline derivatives, including those similar to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(phenylthio)propanamide. These compounds exhibit significant antibacterial and antifungal effects against various pathogens. For instance, derivatives with similar structures have shown potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Structure | Activity | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| Similar derivative 1 | Moderate | Staphylococcus aureus | 32 |
| Similar derivative 2 | High | Escherichia coli | 16 |
| Similar derivative 3 | Low | Candida albicans | 64 |
Anticancer Potential
The anticancer properties of quinazoline derivatives have been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, studies indicate that certain derivatives exhibit growth inhibition rates exceeding 80% against human tumor cell lines .
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound Structure | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Similar derivative A | SNB-19 | 86.61 |
| Similar derivative B | OVCAR-8 | 85.26 |
| Similar derivative C | MDA-MB-231 | 75.99 |
Case Studies and Research Findings
Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:
- Antimicrobial Study: A study conducted by Kumar et al. demonstrated that a series of synthesized quinazoline derivatives exhibited varying degrees of antibacterial activity against pathogenic strains, highlighting the importance of substituent groups on the phenyl ring for enhancing activity .
- Anticancer Evaluation: Research by Desai et al. focused on the synthesis and evaluation of quinazoline derivatives against cancer cell lines, revealing significant growth inhibition and suggesting further development for therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Quinazolinone Cores
Compound A : N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide
- Core Structure: Quinazolinone with a 4-fluorophenylpropyl chain.
- Key Differences : Lacks the phenylthio group but includes a pyridinylmethyl substituent.
- Biological Relevance : Binds to GLUT4 in myeloma cells, mimicking ritonavir’s inhibitory effects on glucose metabolism .
- Comparison : Both compounds share the 4-fluorophenyl and propanamide motifs, but the phenylthio group in the target compound may enhance lipophilicity or alter binding interactions with GLUT3.
Compound B : N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide (Bicalutamide)
Compounds with Thioether or Heterocyclic Substituents
Compound C : (Z)-N-(4-(2-(dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide
- Core Structure : Thiazole-pyridine hybrid with a dibenzothiadiazocine group.
- Key Differences: Complex heterocyclic system replaces the quinazolinone core.
- Synthesis: Utilizes lead powder and mixed solvents (DCM/methanol) for reduction, a method distinct from the target compound’s synthesis .
- Comparison: The target compound’s simpler quinazolinone core may improve synthetic accessibility compared to Compound C’s multi-heterocyclic architecture.
Compound D : N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Core Structure: Benzothienopyrimidine with a sulfanylacetamide chain.
- Key Differences: Hexahydrobenzothieno-pyrimidine core vs. quinazolinone.
- Comparison : The phenylthio group in the target compound may offer stronger π-π stacking interactions compared to the sulfanylacetamide in Compound D, influencing target binding .
Functional and Pharmacokinetic Comparisons
Research Findings and Implications
- GLUT4 Inhibition : Compounds with fluorophenyl-propanamide motifs (e.g., Compound A) demonstrate GLUT4 binding, suggesting the target compound may share this activity .
- Androgen Receptor Modulation : Structural similarities to Bicalutamide raise the possibility of off-target interactions with hormone receptors, warranting further selectivity studies .
- Synthetic Feasibility : The target compound’s synthesis is less complex than heterocyclic analogues like Compound C, which require multi-step reductions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with amines or aldehydes under acidic or basic conditions . For this compound, a multi-step approach is likely required:
Quinazolinone Core Formation : Start with 2-amino-5-nitrobenzoic acid, react with 4-fluorophenyl isocyanate to form the 3,4-dihydroquinazolin-4-one scaffold.
Sulfur Incorporation : Introduce the phenylthio group via nucleophilic substitution using thiophenol and a base (e.g., KCO) in DMF at 80–100°C .
Propanamide Linkage : Couple the intermediate with 3-chloropropanoyl chloride using Hünig’s base (DIPEA) in THF.
- Optimization: Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equiv. of thiophenol) and solvent polarity to improve yields.
Q. How should researchers characterize the structural integrity of this compound, particularly the stereochemistry of the dihydroquinazolinone ring?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl at C3, methyl at C2). Look for characteristic quinazolinone carbonyl signals at ~168–172 ppm .
- X-ray Crystallography : Resolve ambiguities in ring conformation (e.g., planarity of the dihydroquinazolinone system) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHFNOS).
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer: Prioritize assays based on structural analogs:
- Kinase Inhibition : Test against EGFR or VEGFR isoforms (common targets for quinazolinones) using ADP-Glo™ kinase assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include a positive control (e.g., gefitinib for EGFR inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?
- Methodological Answer:
- Modify Substituents : Replace the phenylthio group with sulfone (-SO-) or sulfonamide (-NHSO-) to reduce oxidative metabolism .
- Isotope Labeling : Use F NMR to track metabolic degradation pathways in liver microsomes .
- Computational Modeling : Apply QSAR models to predict sites susceptible to CYP450-mediated oxidation.
Q. What strategies resolve contradictions in reported activity data for similar quinazolinone derivatives?
- Methodological Answer:
- Standardize Assay Conditions : Variations in ATP concentrations (kinase assays) or serum content (cell-based assays) can skew results. Replicate experiments under identical conditions .
- Probe Off-Target Effects : Use proteome-wide affinity profiling (e.g., CETSA) to identify non-canonical targets .
- Data Meta-Analysis : Compare datasets from PubChem BioAssay (AID 743255) and ChEMBL to identify consensus trends .
Q. How can researchers develop in vivo models to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
- Methodological Answer:
- Animal Dosing : Administer via oral gavage (5–10 mg/kg) in Sprague-Dawley rats. Collect plasma at intervals (0.5–24 hr) for LC-MS/MS analysis .
- Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) to assess penetration into target tissues (e.g., tumors).
- PD Biomarkers : Measure downstream EGFR phosphorylation (pTyr1173) in tumor biopsies via ELISA .
Q. What analytical methods are critical for detecting degradation products during formulation studies?
- Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- HPLC-MS/MS : Use a C18 column (e.g., Chromolith®) with gradient elution (0.1% formic acid in acetonitrile/water) to separate and identify degradants .
- Stability-Indicating Methods : Validate per ICH Q2(R1) guidelines for specificity and sensitivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
